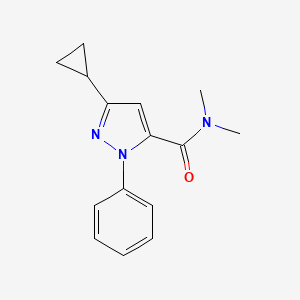![molecular formula C18H15F3N2OS B7462014 N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7462014.png)
N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-[3-(trifluoromethyl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-[3-(trifluoromethyl)phenyl]acetamide, commonly known as BTA-EG6, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. BTA-EG6 is a small molecule that has been shown to have a variety of biological effects, including anti-inflammatory and anti-tumor properties. In
Wissenschaftliche Forschungsanwendungen
BTA-EG6 has been shown to have a variety of scientific research applications. One of the most promising areas of research involves its anti-inflammatory properties. BTA-EG6 has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in a variety of inflammatory diseases. Additionally, BTA-EG6 has been shown to have anti-tumor properties, making it a potential candidate for cancer research.
Wirkmechanismus
The mechanism of action of BTA-EG6 is still being studied, but it is believed to involve the inhibition of certain enzymes and signaling pathways. BTA-EG6 has been shown to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the production of pro-inflammatory cytokines. Additionally, BTA-EG6 has been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
BTA-EG6 has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and anti-tumor properties, BTA-EG6 has been shown to have antioxidant properties, which can help protect cells from damage. Additionally, BTA-EG6 has been shown to have neuroprotective properties, making it a potential candidate for research into neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using BTA-EG6 in lab experiments is its relatively simple synthesis method. Additionally, BTA-EG6 has been shown to have low toxicity, making it a safer option for use in research. However, one of the limitations of using BTA-EG6 is its limited solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving BTA-EG6. One area of research involves further exploring its anti-inflammatory and anti-tumor properties, with the goal of developing new treatments for inflammatory diseases and cancer. Additionally, research into the neuroprotective properties of BTA-EG6 could lead to new treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, research into the mechanism of action of BTA-EG6 could lead to the development of new drugs that target specific enzymes and signaling pathways.
Synthesemethoden
BTA-EG6 can be synthesized through a multi-step process. The first step involves the reaction of 2-aminobenzothiazole with ethylene oxide to form 2-(2-hydroxyethyl)benzothiazole. This intermediate is then reacted with 3-(trifluoromethyl)benzaldehyde to form the final product, BTA-EG6. The synthesis of BTA-EG6 has been optimized to increase yield and purity, making it a viable option for use in research.
Eigenschaften
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2OS/c19-18(20,21)13-5-3-4-12(10-13)11-16(24)22-9-8-17-23-14-6-1-2-7-15(14)25-17/h1-7,10H,8-9,11H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYIVEPAHIUSXQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)CCNC(=O)CC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-[3-(trifluoromethyl)phenyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3-Dimethyl-6-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]pyrimidine-2,4-dione](/img/structure/B7461938.png)


![[5-(furan-2-yl)-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl]methyl 1,3-benzothiazole-6-carboxylate](/img/structure/B7461954.png)
![1-benzyl-N-methyl-3-(4-methylphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]pyrazole-4-carboxamide](/img/structure/B7461958.png)

![6-Chloro-2-[(5-phenyltetrazol-2-yl)methyl]imidazo[1,2-a]pyridine](/img/structure/B7461992.png)


![3'-[(2,5-Dimethylphenyl)methyl]spiro[6,7,8,9-tetrahydrobenzo[7]annulene-5,5'-imidazolidine]-2',4'-dione](/img/structure/B7462010.png)
![8-methyl-3-[2-(2-methyl-3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-2-oxoethyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7462015.png)

